molecular formula C10H15NO2 B2716034 1-(Oxolane-3-carbonyl)-1,2,3,6-tetrahydropyridine CAS No. 1872055-47-4

1-(Oxolane-3-carbonyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2716034
CAS No.: 1872055-47-4
M. Wt: 181.235
InChI Key: SGXDJJJSSLGFEM-UHFFFAOYSA-N
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Description

1-(Oxolane-3-carbonyl)-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C10H15NO2 It is characterized by a pyridine ring fused with an oxolane ring, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolane-3-carbonyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of pyridine derivatives with oxolane derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction between the pyridine and oxolane rings. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolane-3-carbonyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: The major product is typically a pyridine oxide derivative.

    Reduction: The major product is a reduced pyridine derivative.

    Substitution: The major products are substituted pyridine derivatives.

Scientific Research Applications

1-(Oxolane-3-carbonyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Oxolane-3-carbonyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dihydro-2H-pyridin-1-yl(oxolan-2-yl)methanone
  • 3,6-Dihydro-2H-pyridin-1-yl(oxolan-4-yl)methanone
  • 3,6-Dihydro-2H-pyridin-1-yl(oxolan-5-yl)methanone

Uniqueness

1-(Oxolane-3-carbonyl)-1,2,3,6-tetrahydropyridine is unique due to the specific position of the oxolane ring, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with other molecules, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-10(9-4-7-13-8-9)11-5-2-1-3-6-11/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXDJJJSSLGFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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